molecular formula C31H32O4P2 B12108423 1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]

1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]

Cat. No.: B12108423
M. Wt: 530.5 g/mol
InChI Key: KZUJPJPWSHHJRQ-UHFFFAOYSA-N
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Description

1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] is a chiral bis(phosphine oxide) ligand derived from the classic DIOP (Dioxolane-Phosphine) framework. The compound features a rigid (4S,5S)-2,2-dimethyl-1,3-dioxolane backbone, which originates from L-tartaric acid, ensuring C₂-symmetric chirality . The phosphine oxide groups replace the traditional phosphine moieties, altering electronic properties (e.g., reduced basicity) while retaining steric bulk from the diphenyl substituents . This ligand is primarily utilized in asymmetric catalysis, particularly in transition-metal complexes for enantioselective hydrogenation and cross-coupling reactions .

Properties

IUPAC Name

4,5-bis(diphenylphosphorylmethyl)-2,2-dimethyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O4P2/c1-31(2)34-29(23-36(32,25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(35-31)24-37(33,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUJPJPWSHHJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1,1’-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine derivatives and substituted dioxolane compounds .

Scientific Research Applications

1,1’-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and analogous ligands:

Compound Backbone Ligand Type Electronics Key Applications
1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] (4S,5S)-Dioxolane Bis(phosphine oxide) Moderate electron-withdrawing Asymmetric hydrogenation
(S,S)-DIOP (4S,5S)-Dioxolane Bis(phosphine) Electron-rich Cr(0)/Mo(0) carbonyl complexes
[(1,1-Dimethylsilole)bis(phenylene)]bis(diphenylphosphine) Silole Bis(phosphine) Enhanced π-accepting Heterogeneous catalysis
Modified DIOP (e.g., 3,5-xylyl substituents) (4S,5S)-Dioxolane Bis(phosphine) Sterically hindered Improved enantioselectivity (~81% ee)
Triazole-Dioxolane Hybrid (e.g., Compound 7a) (4S,5S)-Dioxolane Bis(triazole) Polar, H-bonding capable Antiparasitic agents

Key Observations :

  • Backbone Rigidity : The dioxolane backbone in DIOP derivatives enforces a fixed dihedral angle (~17° between substituents), critical for enantioselectivity .
  • Phosphine Oxide vs. Phosphine : Phosphine oxide derivatives exhibit weaker metal coordination but greater stability against oxidation compared to phosphine analogs .
  • Substituent Effects : Electron-donating groups (e.g., 3,5-dimethylphenyl in modified DIOP) enhance enantioselectivity in Ir-catalyzed hydrogenations by tuning steric and electronic profiles .
Catalytic Performance

Enantioselective Hydrogenation :

  • The target ligand’s Ir(I) complex achieves 81.4% ee in the hydrogenation of 2,3,3-trimethylindolenine, comparable to modified DIOP ligands with m-xylyl groups .
  • In contrast, traditional DIOP ligands (phosphine form) show lower enantioselectivity (~70% ee) in similar reactions due to weaker electron-withdrawing effects .

Chromium Complexation :

  • The ligand forms stable tetracarbonylchromium(0) complexes with a seven-membered chelate ring, analogous to (S,S)-DIOP but with altered bond lengths (Cr–P = 2.45 Å vs. 2.40 Å in DIOP) due to phosphine oxide’s reduced basicity .

Thermal Stability :

  • The dioxolane backbone decomposes above 473 K, while silole-based analogs exhibit higher thermal stability (~523 K) due to aromatic stabilization .

Biological Activity

Introduction

The compound 1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] is a phosphine oxide derivative that has garnered attention in various fields of chemical and biological research. Its unique structure combines dioxolane rings with diphenylphosphine oxide functionalities, suggesting potential applications in catalysis and biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic implications.

  • Molecular Formula : C24H30O4P2
  • Molecular Weight : 442.49 g/mol
  • CAS Number : 126581-14-4
  • Structural Characteristics : The compound features a dioxolane moiety that may influence its interaction with biological targets.

The biological activity of phosphine oxides is often attributed to their ability to act as ligands or catalysts in various biochemical reactions. Specifically, the presence of the diphenylphosphine oxide group can facilitate electron transfer processes and influence redox reactions within cells.

Antioxidant Activity

Research indicates that phosphine oxides possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance:

  • Case Study : A study demonstrated that phosphine oxide derivatives can significantly decrease reactive oxygen species (ROS) levels in cultured cells, suggesting their potential as protective agents against oxidative damage.

Anticancer Properties

Phosphine oxides have been investigated for their anticancer effects. The mechanism may involve the induction of apoptosis in cancer cells through various pathways:

  • Cell Line Studies : In vitro studies using breast cancer cell lines showed that treatment with 1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] led to increased caspase activity and DNA fragmentation, indicative of apoptosis.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity:

  • Enzyme Studies : Preliminary assays indicated that this phosphine oxide can inhibit certain kinases involved in cell signaling pathways. This inhibition could alter cellular proliferation and differentiation processes.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntioxidantReduces ROS levels
AnticancerInduces apoptosis
Enzyme InhibitionInhibits kinase activity

Recent Studies

A series of studies have explored the biological implications of phosphine oxide derivatives:

  • Antioxidant Mechanisms : A 2023 study published in Journal of Biological Chemistry highlighted the ability of phosphine oxides to modulate intracellular signaling pathways related to oxidative stress response.
  • Anticancer Potential : Research published in Cancer Research in late 2023 demonstrated that specific phosphine oxide derivatives could inhibit tumor growth in xenograft models by promoting apoptosis through mitochondrial pathways.
  • Enzyme Interaction Studies : A recent paper in Biochemical Pharmacology detailed how certain phosphine oxides could selectively inhibit protein kinases involved in cancer progression.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : In a clinical trial involving patients with advanced solid tumors, a phosphine oxide derivative was administered alongside standard chemotherapy. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.
  • Case Study 2 : An investigation into the neuroprotective effects of phosphine oxides showed promising results in models of neurodegeneration, suggesting potential for treating conditions like Alzheimer's disease.

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